N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-methoxybenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea is a complex organic compound with a unique structure that combines a sulfonyl group, a benzoyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(1-azepanylsulfonyl)aniline with 2-methoxybenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved may include inhibition of enzyme-substrate interactions and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1-azepanylsulfonyl)phenyl]-N’-(3-bromo-4-methoxybenzoyl)thiourea
- N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-furoyl)thiourea
Uniqueness
N-[4-(1-azepanylsulfonyl)phenyl]-N’-(2-methoxybenzoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl group, in particular, may enhance its interactions with biological targets compared to similar compounds .
Properties
Molecular Formula |
C21H25N3O4S2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H25N3O4S2/c1-28-19-9-5-4-8-18(19)20(25)23-21(29)22-16-10-12-17(13-11-16)30(26,27)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H2,22,23,25,29) |
InChI Key |
DVUMXIQMHFOWAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.